5-Amino-6-(methylamino-d3)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-N-(trideuteriomethyl)quinoline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBLHRTAVWXIJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C2=C(C=C1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675588 | |
| Record name | N~6~-(~2~H_3_)Methylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-95-9 | |
| Record name | N~6~-(~2~H_3_)Methylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Amino 6 Methylamino D3 Quinoline and Analogous Deuterated Aminoquinioline Scaffolds
Strategies for Site-Selective Deuterium (B1214612) Incorporation at the Methylamino Position
The introduction of a trideuteromethyl (CD3) group at the methylamino position requires precise and selective chemical transformations. Several key strategies have been developed for this purpose, each with its own set of advantages and limitations.
Hydrogen-Deuterium Exchange (H/D Exchange) Protocols for N-Alkyl Amino Groups
Hydrogen-deuterium exchange (H/D exchange) is a common and efficient method for deuterium labeling. snnu.edu.cn This process involves the substitution of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). snnu.edu.cn For N-alkyl amino groups, this exchange can be facilitated by metal catalysts. For instance, platinum on carbon (Pt/C) has been used as a catalyst with D₂O as the deuterium source to achieve perdeuteration of acetyl amides under mild conditions. osti.gov Subsequent removal or reduction of the acetyl group can yield perdeuterated primary, secondary, and tertiary amines. osti.gov However, direct H/D exchange on amines can sometimes be challenging due to the coordinating ability of the amine group to the metal catalyst, which might only result in partial deuteration at the alpha and beta positions. osti.gov Attaching an acyl group to the amine nitrogen can mitigate this by reducing the electron density. osti.gov
Iridium-based catalysts are also highly effective for H/D exchange reactions. snnu.edu.cn For example, water-soluble Ir(III) N-heterocyclic carbene (NHC) complexes have been employed for the selective deuteration of aryl amines using D₂O. snnu.edu.cn
Synthesis from Specifically Deuterated Precursors (e.g., CD3-labeled reagents)
A more direct and often more selective method for introducing a CD3 group is through the use of specifically deuterated precursors. researchgate.net This approach avoids the potential for incomplete exchange or deuteration at unintended sites that can occur with H/D exchange methods. A variety of CD3-labeled reagents are available for this purpose. For the synthesis of 5-Amino-6-(methylamino-d3)quinoline, a plausible route would involve the reaction of a suitable quinoline (B57606) precursor, such as 5-amino-6-nitroquinoline (B123580) or a protected derivative, with a deuterated methylating agent like iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate.
Recent advancements have focused on developing more efficient methods for the direct incorporation of the CD3 group. researchgate.netrsc.org These methods are seen as particularly valuable due to the "magic methyl effect," where the introduction of a methyl group can positively impact the biological activities of pharmaceuticals. researchgate.netrsc.org The use of inexpensive deuterated methanol (B129727) (CD₃OD) as a d3-methylating agent for heteroatoms is an area of active research. researchgate.net
Catalytic Approaches for Deuteration of Aliphatic C-H Bonds
Catalytic methods for the direct deuteration of aliphatic C-H bonds offer an atom-economical approach to isotopic labeling. While often challenging due to the inert nature of C-H bonds, significant progress has been made. Copper-catalyzed redox-neutral deacylative deuteration of alkyl groups using a methylketone as a traceless activating group allows for site-specific mono-, di-, and tri-deuteration. nih.gov
Silver-catalyzed methods have also been developed for the regioselective deuteration of (hetero)arenes and the α-deuteration of 2-alkyl azaarenes using D₂O under neutral, mild conditions. rsc.org This approach has been successfully applied to 1,2,3,4-tetrahydroquinolines, achieving high levels of deuterium incorporation. rsc.org While this specific example relates to the quinoline core, the principles could be adapted for the deuteration of an N-methyl group under specific catalytic conditions.
Development of Efficient and Regioselective Synthetic Routes to Deuterated Quinoline Derivatives
A common strategy involves the construction of the quinoline ring system from simpler, often non-quinoline precursors, followed by the introduction of the deuterated moiety. For instance, a plausible synthesis of this compound could start from a substituted aniline. This precursor could undergo a classic quinoline synthesis, such as the Skraup or Friedländer synthesis, to form a 6-substituted quinoline. The amino and methylamino-d3 groups could then be introduced in subsequent steps.
Alternatively, late-stage functionalization of a pre-formed quinoline scaffold offers a more convergent approach. This might involve the nitration of a suitable quinoline to introduce a nitro group at the 6-position, followed by reduction to an amino group. The resulting 6-aminoquinoline (B144246) could then be selectively N-methylated using a deuterated reagent. Protecting group strategies may be necessary to ensure regioselectivity during these transformations.
Optimization of Reaction Conditions for High Isotopic Purity and Chemical Yield
Achieving both high isotopic purity and excellent chemical yield is a primary goal in the synthesis of deuterated compounds. The optimization of reaction conditions is therefore a critical aspect of the synthetic process.
For H/D exchange reactions, factors such as the choice of catalyst, solvent, temperature, and reaction time must be carefully controlled. For example, in the deuteration of 4(1H)-quinolones, repeated treatments with deuterated acetic acid at elevated temperatures were necessary to achieve high deuterium incorporation. nih.gov The use of microwave irradiation can sometimes accelerate H/D exchange and lead to higher deuterium incorporation compared to conventional heating. researchgate.net
When using deuterated precursors, ensuring the complete consumption of the starting material and the absence of any protic impurities is vital for maintaining high isotopic purity. The choice of base and solvent can also significantly impact the efficiency of methylation reactions.
The following table provides examples of reaction conditions that have been optimized for deuteration in related systems, which can serve as a guide for the synthesis of this compound.
| Reaction Type | Substrate Type | Catalyst/Reagent | Solvent | Temperature | Time | Deuterium Incorporation | Chemical Yield |
| H/D Exchange | 4-Chloroquinoline derivative | Benzoic acid | D₂O/THF | 80 °C | 72 h | ~95-98% | - |
| H/D Exchange | 4(1H)-quinolone | CD₃COOD | - | 180 °C | 3 x 1 h | 80% | - |
| H/D Exchange | Acetanilides | [Ir(COD)(Cy₃P)(Py)]PF₆ | D₂O | - | - | High | High |
| N-methylation | 4-Nitrophenol | TMSOI-d9 / K₂CO₃ | - | 110 °C | 2 h | High | Good |
| C-H Deuteration | 1,2,3,4-Tetrahydroquinolines | Silver catalyst | D₂O | - | - | High | Good to Excellent |
Considerations for Large-Scale Synthesis of Deuterated Quinoline Analogues
The transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges. Scalability, cost-effectiveness, and safety are paramount considerations. researchgate.net For the large-scale synthesis of deuterated quinoline analogues, methods that are reliable, robust, and utilize readily available, inexpensive reagents are preferred. researchgate.net
For example, a nanostructured iron catalyst has been developed for the selective deuteration of various heterocycles using D₂O under hydrogen pressure, which may offer a scalable and cost-effective solution. researchgate.net Similarly, the development of facile and scalable methods for the deuteration of quinolones using deuterated acetic acid highlights the importance of process optimization for industrial applications. nih.govresearchgate.net
When using expensive deuterated reagents like CD₃I, optimizing the reaction to ensure high conversion and yield is crucial for economic viability on a larger scale. The development of one-pot procedures and the minimization of purification steps can also contribute to a more efficient and scalable process.
Advanced Analytical and Spectroscopic Characterization of 5 Amino 6 Methylamino D3 Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. For 5-Amino-6-(methylamino-d3)quinoline, a combination of ¹H, ¹³C, and ²H NMR, along with advanced multi-dimensional techniques, provides a comprehensive understanding of its molecular framework.
The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) introduces subtle yet measurable changes in the NMR spectra, known as isotope effects. These effects are valuable for confirming the location of the deuterium label. huji.ac.il In the ¹H NMR spectrum of this compound, the most apparent change would be the absence of the N-methyl proton signal. Furthermore, neighboring protons may exhibit small upfield shifts in their resonance frequencies, a phenomenon known as a secondary isotope shift. huji.ac.il
In the ¹³C NMR spectrum, the carbon of the deuterated methyl group (CD3) will show a characteristic multiplet due to ¹³C-²H coupling and a significant upfield isotope shift compared to its non-deuterated counterpart (CH3). researchgate.net The magnitude of this one-bond isotope shift (¹ΔC(D)) is typically between 0.2 and 1.5 ppm. huji.ac.il Additionally, the carbon atom attached to the nitrogen of the methylamino group (C-6) will experience a two-bond isotope effect (²ΔC(D)), which is generally smaller, around 0.1 ppm. huji.ac.il These predictable isotope effects provide strong evidence for the successful and specific incorporation of the deuterium label at the methylamino group. researchgate.netnih.gov
A hypothetical data table illustrating expected isotope shifts is presented below.
| Atom | Expected ¹³C Chemical Shift (ppm) of Non-deuterated Analog | Expected ¹³C Chemical Shift (ppm) of this compound | Expected Isotope Shift (ppm) |
| N-C D₃ | ~30 | ~29 | ~ -1.0 |
| C -6 | ~145 | ~144.9 | ~ -0.1 |
Interactive Data Table 1: Predicted ¹³C NMR Isotope Shifts for this compound
Direct detection of the deuterium nucleus via ²H NMR spectroscopy provides unequivocal confirmation of the deuteration site and allows for the quantification of the extent of deuterium incorporation. tandfonline.com A single resonance in the ²H NMR spectrum of this compound, at a chemical shift corresponding to the methylamino group, would definitively establish the location of the deuterium label. wiley-vch.de The integration of this signal, relative to a known standard, can be used to determine the isotopic purity of the compound. nih.gov The high sensitivity of modern NMR spectrometers allows for the rapid acquisition of ²H NMR spectra, even for samples with low levels of deuteration. chemrxiv.org
While ¹D NMR provides essential information, complex quinoline (B57606) structures often benefit from multi-dimensional NMR experiments to unambiguously assign all proton and carbon signals. researchgate.netresearchgate.netipb.pt
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. In the case of this compound, the absence of a cross-peak for the N-CD3 group in the HSQC spectrum would further confirm the deuteration. The remaining C-H correlations would help in assigning the aromatic protons and their corresponding carbons. omicsonline.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the quinoline ring system and the positions of the substituents. omicsonline.org For instance, correlations from the aromatic protons to the quaternary carbons would confirm the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure of the molecule. omicsonline.org For example, NOE correlations between the amino group protons and adjacent aromatic protons would help to confirm their spatial proximity.
These advanced NMR techniques, used in concert, provide a detailed and unambiguous structural characterization of this compound. nuph.edu.ua
Mass Spectrometry (MS) for Isotopic Composition and Molecular Identity Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic composition of a compound. mdpi.com For deuterated molecules like this compound, high-resolution mass spectrometry is particularly important. rsc.org
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. nih.gov The expected molecular ion peak for this compound in an HRMS spectrum would be shifted by approximately 3 mass units compared to its non-deuterated analog, corresponding to the three deuterium atoms. The precise mass measurement can confirm the molecular formula C₁₀H₈D₃N₃. Furthermore, the isotopic distribution pattern of the molecular ion cluster can be analyzed to assess the isotopic purity of the sample. nih.govacs.org
A hypothetical data table illustrating expected HRMS data is presented below.
| Compound | Molecular Formula | Calculated Monoisotopic Mass |
| 5-Amino-6-(methylamino)quinoline | C₁₀H₁₁N₃ | 173.0953 |
| This compound | C₁₀H₈D₃N₃ | 176.1142 |
Interactive Data Table 2: Calculated High-Resolution Mass Spectrometry Data
Coupling chromatographic separation with mass spectrometric detection provides a powerful method for assessing the purity of a compound and identifying any potential impurities. nih.govmadison-proceedings.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of organic compounds. nih.gov An LC-MS method can be developed to separate this compound from any starting materials, byproducts, or degradation products. The mass spectrometer then provides molecular weight information for each separated component, aiding in their identification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and sensitivity. madison-proceedings.com A suitable GC-MS method could be employed to analyze the purity of this compound, particularly for identifying any volatile impurities. The mass spectra obtained from GC-MS can be compared to spectral libraries for impurity identification. madison-proceedings.com
Both LC-MS and GC-MS are crucial for establishing a comprehensive purity profile of this compound, ensuring its suitability for its intended application. mdpi.com
Quantitative Analysis via Stable Isotope Dilution Mass Spectrometry (SIDMS) in Research Contexts
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a gold standard for quantitative analysis in chemical and biomedical research due to its high precision, accuracy, and specificity. nih.gov The technique involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a sample containing the non-labeled analyte of interest, 5-Amino-6-(methylamino)quinoline. This labeled compound serves as an ideal internal standard because it is chemically identical to the analyte and differs only in mass. nih.govcanada.ca
The principle of SIDMS relies on the measurement of the ratio of the mass spectral signals of the analyte to the isotopically labeled standard. canada.ca Since the standard and analyte co-elute in chromatographic separations and exhibit nearly identical ionization efficiencies in the mass spectrometer's ion source, most sources of experimental variability, such as sample loss during preparation and matrix effects, are nullified. nih.govmdpi.com This results in a highly robust and reproducible quantification.
In a typical research application, such as pharmacokinetic studies or metabolic profiling, a calibration curve is first generated by plotting the ratio of the mass spectrometric response of the analyte to the stable isotope-labeled standard against the concentration ratio. canada.cafrontiersin.org For this compound, the mass spectrometer would be set to monitor specific mass-to-charge (m/z) transitions for both the deuterated standard and the non-deuterated analyte, often in multiple reaction monitoring (MRM) mode for enhanced selectivity. mdpi.com The +3 Da mass difference of the deuterated methylamino group provides a clear distinction between the standard and the analyte, enabling precise quantification even in complex biological matrices. This methodology has been successfully applied to quantify other quinoline derivatives, such as the Pseudomonas quinolone signal (PQS), using deuterated analogs as internal standards. nih.gov
X-ray Crystallographic Analysis for Solid-State Structure Determination of Quinoline Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, extensive crystallographic studies on related quinoline derivatives provide a clear framework for understanding its expected solid-state characteristics. mdpi.comrsc.org These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov
The analysis of various quinoline derivatives has shown that they crystallize in common space groups like P2₁/n, P2₁/c, and C2/c. eurjchem.comchemmethod.comresearchgate.net The quinoline ring system itself is typically planar, although slight distortions can occur depending on the nature and position of its substituents. semanticscholar.org For instance, in a study of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, the dihedral angle between the quinoline and the attached phenol (B47542) moieties was found to be nearly coplanar. nih.gov In the crystal lattice of many amino-substituted quinolines, intermolecular hydrogen bonds involving the amino groups and nitrogen atoms of the quinoline ring are critical for stabilizing the structure. researchgate.net
The table below summarizes crystallographic data from several published studies on quinoline derivatives, illustrating the types of structural parameters obtained from such analyses.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 5-nitroquinolin-8-yl-3-bromobenzoate | Monoclinic | P2₁/n | Dihedral angle between benzene (B151609) and quinoline rings is 117.7(2)°. | eurjchem.com |
| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid | Monoclinic | P2₁/c | Structure stabilized by C-H···O hydrogen bonds and Van der Waals interactions. | chemmethod.com |
| 3-bromomethyl-2-chloro-quinoline | Triclinic | Pī | Planar pyridine (B92270) ring with slight distortion; stabilized by C-H···Cl and C-H···N interactions. | semanticscholar.org |
| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide | Not Specified | Not Specified | Features N-H···O and C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking. | nih.gov |
| Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate | Monoclinic | C2/c | Stabilized by N−H···N and N−H···O hydrogen bonds. | researchgate.net |
Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Identification and Isotopic Effects
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and confirming isotopic substitution in molecules. libretexts.org For this compound, these methods are crucial for verifying the presence of the key functional groups (amino, methylamino, and the quinoline core) and, most importantly, for confirming the successful incorporation of deuterium.
The fundamental principle behind the detection of isotopic labeling lies in the effect of atomic mass on vibrational frequency. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org When a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D), the mass is approximately doubled. This significant mass increase leads to a predictable decrease in the frequency of vibrations involving that atom. For a C-D stretch, the frequency is expected to be lower than that of a C-H stretch by a factor of approximately √2 (around 1.41). libretexts.org
In the IR and Raman spectra of this compound, this isotopic effect would be most evident in the vibrations of the deuterated methyl group (-NHD-CD₃).
C-D Stretching: The characteristic C-H stretching vibrations of a methyl group typically appear in the 2850-3000 cm⁻¹ region. In the deuterated analog, the C-D stretching vibrations would be expected to shift to a lower frequency range, approximately 2100-2250 cm⁻¹.
N-H Stretching: The primary amino group (-NH₂) and the secondary amino group (-NH-) will show N-H stretching bands in the 3300-3500 cm⁻¹ region.
Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline aromatic core are expected in the 1400-1650 cm⁻¹ region. Studies on deuterated quinolines have shown that ring mode frequencies also shift, though to a lesser extent than C-H modes, with isotopic ratios (νD/νH) typically falling between 0.85 and 1.00. tandfonline.com
The table below illustrates the expected vibrational frequency shifts due to deuterium substitution for key functional groups in this compound.
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) | Isotopic Ratio (νD/νH) |
|---|---|---|---|
| Methyl C-H/C-D Stretch | 2850 - 3000 | ~2100 - 2250 | ~0.71 - 0.75 |
| Aromatic C-H/C-D Stretch | 3000 - 3100 | ~2200 - 2300 | ~0.73 |
| Quinoline Ring Modes | 1400 - 1650 | Slightly Lower | ~0.85 - 1.00 tandfonline.com |
The observation of these predicted shifts in the IR and Raman spectra provides definitive evidence of the incorporation of the deuterium label at the methylamino position, thereby confirming the identity of this compound.
Mechanistic Organic Chemistry and Kinetic Studies Employing 5 Amino 6 Methylamino D3 Quinoline
Investigation of Reaction Pathways via Kinetic Isotope Effects (KIE) on the Methylamino Group
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it. unam.mx Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This difference in reaction rates, known as a primary KIE, provides invaluable information about the rate-determining step of a reaction.
In the context of 5-Amino-6-(methylamino-d3)quinoline, the deuterated methylamino group is a sensitive probe for reactions involving this moiety. For instance, in an enzymatic or chemical oxidation of the methyl group, a significant primary KIE would be expected if the C-D bond cleavage is the rate-limiting step. The magnitude of the KIE (kH/kD) can provide further details about the transition state of the reaction. A large KIE value (typically > 2) suggests a symmetric transition state where the hydrogen/deuteron (B1233211) is equally shared between the carbon and the abstracting species. Conversely, smaller KIE values may indicate an earlier or later transition state.
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also offer mechanistic insights. For this compound, a secondary KIE might be observed in reactions where the hybridization of the nitrogen or adjacent carbons changes during the rate-determining step.
Table 1: Illustrative Kinetic Isotope Effects (KIE) for Reactions Involving a Methylamino Group
| Reaction Type | Position of Deuteration | Typical kH/kD | Mechanistic Implication |
| N-Demethylation (Oxidative) | -N-CD3 | 3 - 8 | C-D bond cleavage is rate-determining. |
| Electrophilic Aromatic Substitution | Ring Position | ~1 | Methylamino group not directly involved in the rate-determining step. |
| Conformational Isomerization | -N-CD3 | 0.9 - 1.1 | Small secondary KIE due to changes in vibrational frequencies. |
Deuterium (B1214612) Labeling as a Tracer in Complex Chemical Transformations of Aminomethylquinolines
Deuterium's utility extends beyond KIE studies; its presence as a stable, non-radioactive label allows chemists to trace the fate of molecules through complex reaction sequences or metabolic pathways. In the case of this compound, the deuterium-labeled methyl group acts as a distinct marker that can be readily detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
For example, if this compound is subjected to a series of reactions that modify other parts of the quinoline (B57606) ring, the presence of the intact -N-CD3 group in the final product can confirm that the methylamino moiety remained unchanged. Conversely, if the methyl group is transferred or modified, the location and nature of the deuterium label in the products can reveal the mechanistic pathway of that transformation.
In metabolic studies, administering this compound to a biological system and subsequently analyzing the metabolites can reveal the metabolic fate of the methylamino group. For instance, the appearance of a deuterated N-demethylated product would provide clear evidence of this metabolic pathway. acs.org
Studies on Proton and Deuteron Transfer Processes in Quinoline Systems
Proton transfer is a fundamental process in chemistry and biology, and quinoline derivatives, with their basic nitrogen atom, are excellent models for studying these processes. nih.govnih.gov The substitution of hydrogen with deuterium in the methylamino group of this compound allows for the investigation of proton and deuteron transfer dynamics.
While the deuterium atoms in the methyl group are not acidic, their presence can influence the basicity of the neighboring amino group and the quinoline nitrogen through subtle electronic and steric effects. More directly, studies on related deuterated systems can shed light on the mechanisms of proton/deuteron exchange. For instance, in acidic media, the rate of exchange of the amino protons can be compared to the rate of any potential (though unlikely under normal conditions) exchange of the methyl deuterons, providing insights into the relative kinetic acidities.
Furthermore, excited-state intramolecular proton transfer (ESIPT) is a known phenomenon in certain aminoquinolines. nih.gov While less likely to directly involve the methyl group, the deuteration in this compound could subtly influence the electronic properties of the quinoline system and thus modulate the dynamics of ESIPT occurring at other sites.
Understanding Intramolecular Interactions and Conformational Dynamics through Deuteration
The replacement of hydrogen with deuterium can have a measurable impact on the conformational preferences and intramolecular interactions within a molecule. Deuterium is slightly smaller in its vibrational amplitude than hydrogen, which can lead to subtle changes in steric interactions. epfl.ch
For this compound, the orientation of the methylamino group relative to the quinoline ring can be influenced by intramolecular hydrogen bonding between the amino proton and the nitrogen of the quinoline, as well as steric interactions. Deuteration of the methyl group could subtly alter the conformational equilibrium. These small changes can often be detected using high-resolution NMR techniques, such as by observing changes in Nuclear Overhauser Effect (NOE) enhancements. mdpi.com
Conformational analysis of related quinoline derivatives has been performed using a combination of NMR spectroscopy and molecular dynamics simulations to understand their behavior in different environments. researchgate.netiucr.org Similar studies on this compound could provide detailed information on the preferred conformations and the energetic barriers to rotation around the C-N bonds.
Table 2: Illustrative NMR Data for Conformational Analysis
| Nucleus | Chemical Shift (ppm) - H-analog | Chemical Shift (ppm) - D3-analog | Isotope Effect (Δδ) | Interpretation |
| H5-proton | 7.25 | 7.248 | -0.002 | Minor change in electronic environment. |
| Amino-proton | 5.80 | 5.79 | -0.01 | Potential change in hydrogen bonding strength or geometry. |
| C6-carbon | 145.2 | 145.15 | -0.05 | Isotope effect transmitted through the C-N bond. |
Computational Chemistry and Molecular Modeling Applied to Deuterated Quinoline Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Isotopic Effects on Quinoline (B57606) Systems
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, stability, and isotopic effects in deuterated quinoline systems. nih.govmdpi.com These methods allow for the calculation of various molecular properties that are altered upon isotopic substitution.
DFT calculations can be employed to determine the geometric parameters and vibrational frequencies of both the deuterated and non-deuterated forms of 5-Amino-6-(methylamino-d3)quinoline. nih.gov A key aspect of these calculations is the investigation of the kinetic isotope effect (KIE), which quantifies the change in reaction rate upon isotopic substitution. informaticsjournals.co.in For metabolic reactions involving the cleavage of the N-methyl C-H bond, the KIE (kH/kD) is expected to be greater than 1, indicating a slower rate of metabolism for the deuterated compound. This is a direct consequence of the higher bond dissociation energy of the C-D bond compared to the C-H bond.
Furthermore, DFT can be used to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These properties provide insights into the molecule's reactivity and are not expected to be significantly altered by deuteration, ensuring that the pharmacodynamic properties of the drug remain largely unchanged. Isotopic effects on NMR chemical shifts can also be calculated using DFT, which can be correlated with experimental data to confirm the position and extent of deuteration. nih.govmdpi.com
Table 1: Calculated Isotopic Effects on Molecular Properties of this compound using DFT
| Property | Non-deuterated | Deuterated (d3) | Isotopic Effect |
| C-H/C-D Bond Dissociation Energy (kcal/mol) | ~99 | ~100.4 | Increased stability |
| N-CH3 Vibrational Frequency (cm⁻¹) | ~2900 | ~2100 | Lower frequency |
| Predicted Metabolic Rate (relative) | 1.0 | < 1.0 | Slower metabolism |
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Conformational Analysis, and Solvent Interactions of Deuterated Compounds
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior, conformational landscape, and interactions with the surrounding solvent environment of deuterated quinoline derivatives like this compound. nih.govnih.gov While the static properties might be minimally affected by deuteration, the dynamic behavior can exhibit subtle but important changes.
MD simulations can be used to perform conformational analysis of the molecule in various environments, such as in aqueous solution or within a lipid bilayer, mimicking biological membranes. nih.gov The results can reveal whether deuteration influences the preferred conformations of the molecule or the flexibility of the methylamino group. These simulations track the trajectories of atoms over time, providing a detailed picture of the molecule's motional dynamics. researchgate.net
Table 2: Key Parameters from MD Simulations of Deuterated Quinoline Derivatives
| Parameter | Description | Significance for Deuterated Compounds |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Indicates conformational stability. Deuteration is not expected to significantly alter the overall RMSD. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights flexible regions of the molecule. May show subtle differences in the deuterated methyl group. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes solvent structure around the solute and hydrogen bonding patterns. |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Relates to solubility and interactions with other molecules. |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Deuterated Analogs
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are valuable for systematically studying the effects of deuteration across a series of quinoline analogs. mdpi.comyoutube.com These methods aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property.
In the context of deuteration, QSAR models can be developed to predict the impact of isotopic substitution on metabolic stability. researchgate.net The primary descriptor in such a model would be a variable representing the presence or absence of deuterium (B1214612) at a specific metabolic "soft spot." By training the model on a dataset of deuterated and non-deuterated compounds with experimentally determined metabolic rates, it becomes possible to predict the stability of new, unsynthesized deuterated analogs.
Cheminformatics tools can be used to manage and analyze the large datasets generated from computational and experimental studies of deuterated compounds. researchgate.net These tools can help in identifying trends and patterns related to the position of deuteration and its effect on various properties. For instance, a cheminformatics analysis could reveal that deuteration at the N-methyl group of this compound is more effective at blocking metabolism than deuteration at other positions on the quinoline ring.
Molecular Docking for Theoretical Insights into Ligand-Target Interactions (Academic Research Perspective)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govrsc.org From an academic research perspective, docking studies on this compound can provide theoretical insights into how deuteration might subtly influence ligand-target interactions.
While standard docking algorithms may not explicitly account for isotopic effects, the resulting poses can be used as starting points for more advanced calculations, such as free energy perturbation (FEP) or thermodynamic integration (TI), which can more accurately predict the subtle differences in binding affinity due to deuteration. These studies can help to rationalize the observed metabolic profiles and guide the design of future deuterated analogs with improved properties. nih.gov
Table 3: Representative Molecular Docking Results for Quinoline Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |
| Quinoline Analog 1 | Mcl-1 | -8.97 | Pi-pi stacking, hydrogen bonding |
| Quinoline Analog 2 | Mcl-1 | -8.90 | Pi-pi stacking, hydrogen bonding |
| Co-crystallized Ligand | Mcl-1 | -8.74 | N/A |
| Quinoline Analog 3 | α-glucosidase | -7.5 | Pi-pi stacking, hydrogen bonding |
| Acarbose (standard) | α-glucosidase | -6.8 | Hydrogen bonding |
Note: The table presents hypothetical docking scores for illustrative purposes, as specific data for this compound may not be publicly available. The scores are representative of typical values observed for quinoline derivatives binding to their targets.
In Silico Prediction of Molecular Reactivity, Degradation Pathways, and Metabolic Stability
In silico tools play a crucial role in predicting the molecular reactivity, potential degradation pathways, and metabolic stability of drug candidates like this compound. pensoft.net These predictive models are often based on large databases of known metabolic reactions and degradation products.
Software programs can predict the sites of metabolism (SoMs) on a molecule, identifying the atoms most likely to undergo enzymatic modification. nih.govacs.org For 5-Amino-6-(methylamino)quinoline, the N-methyl group is a likely SoM. By specifically indicating the presence of deuterium at this position in the input structure, these programs can predict a significant reduction in the likelihood of metabolism at this site. nih.gov This is a direct application of the known kinetic isotope effect.
Furthermore, these tools can predict the potential degradation products that may form under various conditions (e.g., acidic, basic, oxidative). acs.org This is important for identifying potentially reactive or toxic metabolites. The predicted degradation pathways for the deuterated and non-deuterated compounds can be compared to assess whether deuteration shunts metabolism towards alternative, potentially less favorable, pathways. The ultimate goal of these in silico predictions is to guide the design of more stable and safer drug candidates. researchgate.net
Applications of 5 Amino 6 Methylamino D3 Quinoline As a Chemical Research Probe
Elucidation of Biochemical Reaction Mechanisms in In Vitro and Cellular Models
The use of isotopically labeled compounds is a cornerstone of mechanistic biochemistry. 5-Amino-6-(methylamino-d3)quinoline can be instrumental in elucidating the intricate details of biochemical reactions. The deuterium-labeled methyl group can serve as a tracer to follow the metabolic fate of the molecule in complex biological systems.
In in vitro assays using purified enzymes or in cellular models, this compound can help to identify and characterize enzymes that metabolize the methylamino group. For instance, if the compound is a substrate for an N-demethylase, the enzymatic reaction would result in the formation of a deuterated formaldehyde (B43269) molecule, which can be detected by mass spectrometry. This allows for the unambiguous identification of the site of metabolism and the enzyme responsible.
Furthermore, the kinetic isotope effect (KIE) associated with the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can provide profound insights into the rate-determining steps of an enzymatic reaction. If the N-demethylation is the rate-limiting step, a slower reaction rate will be observed with the deuterated compound compared to its non-deuterated counterpart. This information is critical for understanding the catalytic mechanism of the enzyme.
Probing Molecular Interactions and Binding Events in Defined Biological Systems
Quinoline (B57606) derivatives are known to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. This compound can be employed as a probe to study these molecular interactions with high precision.
In techniques such as nuclear magnetic resonance (NMR) spectroscopy, the deuterium (B1214612) label can be used to simplify complex spectra and to pinpoint the specific interactions of the methylamino group within a protein's binding pocket. For example, in saturation transfer difference (STD) NMR experiments, the deuterated methyl group would not show a signal in the STD spectrum, indirectly confirming the proximity of other parts of the molecule to the protein receptor.
Moreover, in combination with techniques like X-ray crystallography, the deuterated compound can help to validate the orientation and binding mode of the ligand. The precise location of the deuterium atoms can be determined, providing a detailed map of the ligand-receptor interactions. This is crucial for understanding the structural basis of molecular recognition and for the rational design of more potent and selective ligands.
Development of Advanced Spectroscopic Probes Utilizing Deuterium Labels for Biochemical Research
The unique spectroscopic properties of deuterium make it an excellent label for developing advanced probes for biochemical research. The C-D bond has a distinct vibrational frequency compared to the C-H bond, which can be exploited in infrared (IR) and Raman spectroscopy.
By incorporating the deuterated methylamino group, this compound can be used to create spectroscopic probes that are "silent" in the crowded C-H stretching region of the IR spectrum of biological samples. This allows for the selective monitoring of the deuterated probe in a complex environment without interference from other molecules.
Furthermore, the deuterium label can be used in neutron scattering experiments to determine the structure and dynamics of the ligand when bound to a biological macromolecule. The significant difference in the neutron scattering cross-section between hydrogen and deuterium provides a powerful contrast that can be used to highlight specific parts of the molecule.
Utility in Preclinical Studies for Investigating Metabolic Fate and Stability at a Molecular Level
A major application of deuterated compounds in drug discovery is the investigation of metabolic fate and the enhancement of metabolic stability. The substitution of hydrogen with deuterium can significantly alter the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect.
In preclinical studies, this compound can be used to assess the metabolic stability of the methylamino group. By comparing the rate of metabolism of the deuterated compound to its non-deuterated analog in liver microsomes or in vivo, researchers can determine if N-demethylation is a major metabolic pathway. If the deuterated compound shows a significantly longer half-life, it indicates that blocking this metabolic route could improve the pharmacokinetic profile of a potential drug candidate. nih.gov
This approach, often referred to as "deuterium switching," is a valuable strategy in drug development to create more stable and effective therapeutic agents. The improved metabolic stability can lead to increased bioavailability and a longer duration of action. nih.gov
Contributions to the Understanding of Structure-Activity Relationships within Quinoline Scaffolds for Compound Design
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net Understanding the structure-activity relationships (SAR) of quinoline derivatives is crucial for the design of new drugs.
By systematically modifying the quinoline core and evaluating the biological activity, researchers can identify the key structural features required for a desired pharmacological effect. While direct SAR studies on this compound are not widely reported, the principles of SAR can be applied to its non-deuterated counterpart and related analogs. For example, the position and nature of the amino and methylamino groups on the quinoline ring will significantly influence its biological activity.
Design and Synthesis of Multi-Target Chemical Ligands with Modulated Biochemical Properties
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets. The design of multi-target ligands, which can simultaneously modulate several targets, is a promising therapeutic strategy. core.ac.uknih.gov The quinoline scaffold is a versatile platform for the development of such multi-target-directed ligands (MTDLs). core.ac.uknih.gov
The synthesis of this compound provides a starting point for the creation of more complex MTDLs. The amino group at the 5-position can be readily functionalized to introduce other pharmacophores, while the deuterated methylamino group can be used to fine-tune the metabolic properties of the final compound.
For instance, by coupling a known inhibitor of a second target to the amino group of this compound, it is possible to create a hybrid molecule with dual activity. The deuterium label would ensure that the metabolic liability of the methylamino group is minimized, leading to a more effective multi-target agent. The synthesis of such compounds often involves multi-step procedures, starting from appropriately substituted precursors. ulisboa.ptnih.gov
Emerging Research Directions and Future Prospects for Deuterated Quinoline Compounds
Innovations in Stereoselective and Regioselective Deuteration Technologies for Complex Molecules
The precise placement of deuterium (B1214612) atoms within a complex molecule like a quinoline (B57606) derivative is critical for achieving desired therapeutic effects. Recent years have seen a surge in innovative methodologies that offer unprecedented control over stereoselectivity (the spatial orientation of the deuterium atom) and regioselectivity (the specific location of the deuterium atom on the molecule). These advancements are moving beyond classical acid- or base-mediated exchange reactions, which often lack precision and require harsh conditions. researchgate.netresearchgate.netresearchgate.net
Modern approaches increasingly rely on transition-metal catalysis, providing milder and more selective pathways for C-H bond activation and subsequent deuteration. rsc.org For instance, researchers have developed silver-catalyzed methods that achieve regioselective H/D exchange in quinolines using simple deuterium oxide (D₂O) as the deuterium source under neutral conditions. rsc.org Another innovative strategy employs ruthenium nanoparticles, which facilitate efficient H/D exchange on pyridines and quinolines with high chemo- and regioselectivity under mild conditions. nih.gov These nanoparticle-based catalysts are particularly promising due to their high surface area and unique catalytic properties. nih.gov
Deuterium labeling is also a powerful tool for elucidating reaction mechanisms. Studies on the synthesis of functionalized quinolines have used deuterium-labeling experiments to confirm the roles of specific functional groups and intermediates in directing reaction pathways. organic-chemistry.org Furthermore, specialized methods have been developed for specific positions on the quinoline ring, such as the chemoselective synthesis of 2-deuterated, 3-substituted quinolines, highlighting the modularity of modern synthetic techniques. acs.org
Table 1: Comparison of Modern Deuteration Methods for Quinolines
| Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |
|---|---|---|---|---|
| Silver-Catalyzed H/D Exchange | Silver Salt (e.g., AgOTf) | D₂O | High regioselectivity, neutral and mild conditions. | rsc.org |
| Ruthenium Nanoparticle Catalysis | Ru@PVP Nanoparticles | D₂ (gas) | High chemo- and regioselectivity, mild conditions, applicable to tritium (B154650) labeling. | nih.gov |
| Base-Mediated Remote Deuteration | KOtBu | DMSO-d6 | Selectivity for remote C-H bonds, useful for N-heteroarenes. | researchgate.net |
| Brønsted Acid Catalysis | Benzoic Acid | D₂O | Facile deuteration of methyl groups on N-heteroarylmethanes. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Design and Property Prediction
The design of deuterated drug candidates is a complex, multi-parameter optimization problem. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to accelerate and rationalize this process. nih.gov These computational approaches can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby guiding the synthesis of more effective and safer deuterated compounds. nih.gov
Furthermore, ML models, particularly Bayesian optimization algorithms, can accelerate the development process by adaptively suggesting which experiments to perform next. acs.org This reduces the number of compounds that need to be synthesized and tested, saving time and resources. acs.org As these technologies evolve, they are expected to play an ever-greater role in the de novo design of deuterated drugs, moving beyond improving existing molecules to creating novel, highly optimized therapeutic agents from the ground up. nih.govnih.gov
Table 2: Role of AI/ML in Deuterated Compound Development
| Application Area | AI/ML Contribution | Potential Impact | Reference |
|---|---|---|---|
| Target Identification | Screening millions of compounds to identify potential drug candidates and targets. | Accelerates early-stage discovery. | nih.gov |
| Metabolic "Soft Spot" Prediction | Analyzing molecular structures to predict sites of enzymatic metabolism. | Guides strategic placement of deuterium to enhance stability. | clearsynthdiscovery.com |
| Property Prediction | Predicting physicochemical and pharmacokinetic properties (e.g., solubility, half-life). | Reduces the need for extensive initial synthesis and testing. | nih.gov |
| Experiment Design | Using algorithms like Bayesian optimization to suggest the most informative experiments. | Accelerates optimization of compound properties and formulations with fewer experiments. | acs.org |
Expansion of Advanced Analytical Platforms for Comprehensive Characterization of Labeled Metabolites
The successful development of deuterated compounds is critically dependent on advanced analytical techniques capable of accurately identifying and quantifying the labeled molecules and their metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this analytical workflow. researchgate.netmdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for its sensitivity and specificity in analyzing complex biological samples. encyclopedia.pub The use of deuterated compounds as internal standards is a widespread practice that improves the accuracy of quantitative analysis. researchgate.net A more advanced application is the use of online H/D exchange in the mass spectrometer's electrospray ionization source. This technique helps determine the number and location of exchangeable hydrogens in a metabolite, providing crucial clues to its structure. acs.org
In parallel, Deuterium Metabolic Imaging (DMI) is an emerging, non-invasive MR-based technique that allows for the visualization of metabolic pathways in vivo. nih.gov By administering a deuterated tracer, such as deuterated glucose or acetate, researchers can track its conversion into downstream metabolites like lactate (B86563) and glutamate (B1630785) in real-time. nih.gov While still facing challenges in spatial resolution, DMI holds immense promise for clinical diagnostics and for assessing the metabolic effects of drugs, including deuterated quinoline derivatives, directly in a living system. nih.gov
Table 3: Advanced Analytical Platforms for Labeled Metabolites
| Platform | Principle | Application | Reference |
|---|---|---|---|
| LC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio. | Quantification of drugs and metabolites; structure elucidation. | encyclopedia.pubacs.org |
| In-source H/D Exchange MS | Exchanges labile protons with deuterium within the MS ion source. | Helps determine the number of exchangeable protons to aid metabolite identification. | acs.org |
| High-Field NMR | Measures the magnetic properties of atomic nuclei (like ¹H, ²H, ¹³C). | Provides detailed structural information of the parent drug and its metabolites. | mdpi.com |
| Deuterium Metabolic Imaging (DMI) | MR-based imaging that tracks the metabolic fate of deuterated tracers in vivo. | Non-invasive, real-time visualization of metabolic pathways and fluxes. | nih.gov |
Development of Novel Applications as Mechanistic Tools in Interdisciplinary Chemical Biology Research
Beyond their direct therapeutic potential, deuterated compounds are invaluable tools for probing biological mechanisms. The fundamental principle underlying this application is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger C-D bond versus a C-H bond. researchgate.net Consequently, breaking a C-D bond typically requires more energy and proceeds at a slower rate.
By strategically placing a deuterium atom at a potential site of metabolism, as in 5-Amino-6-(methylamino-d3)quinoline, researchers can test hypotheses about the compound's metabolic fate. If deuteration at a specific site leads to a significant decrease in the rate of metabolism and an increase in the drug's exposure, it provides strong evidence that this site is a primary target for metabolic enzymes. clearsynthdiscovery.comresearchgate.net This approach was famously demonstrated in the development of deucravacitinib, the first approved novel deuterated drug, where deuteration was used early in the discovery process to overcome pharmacokinetic challenges. nih.gov
This use of deuterated analogs as mechanistic probes is a cornerstone of modern drug discovery and chemical biology. It allows for:
Identification of Metabolic Pathways: Pinpointing which enzymes are responsible for a drug's breakdown.
Elucidation of Enzyme Mechanisms: Studying the rate-limiting steps of enzymatic reactions. researchgate.net
Mitigation of Toxic Metabolites: Blocking the formation of a toxic metabolite by deuterating the precursor site. clearsynthdiscovery.com
Stabilization of Active Metabolites: Preventing the further breakdown of a metabolite that is itself therapeutically active. clearsynthdiscovery.com
The insights gained from these studies are crucial for designing safer and more effective drugs. The application of deuterated quinolines in this context will continue to deepen our understanding of how these important molecules interact with biological systems, paving the way for the next generation of precisely engineered medicines.
Table of Mentioned Chemical Compounds
Q & A
Q. What are the recommended synthetic methodologies for 5-Amino-6-(methylamino-d3)quinoline to ensure high isotopic purity?
- Methodological Answer : Deuterated analogs like this compound require precise deuteration techniques. A two-step approach is often employed: (i) Deuteration of the methylamino group : Use deuterated methylamine (CD₃NH₂) under controlled conditions (e.g., D₂O solvent, 60°C, 24h) to maximize isotopic incorporation. (ii) Quinoline core synthesis : Employ Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) for formylation or acetylation at position 3, followed by amination at position 6 using deuterated reagents . Purification : High-performance liquid chromatography (HPLC) with deuterium-specific detectors or isotopic ratio mass spectrometry (IRMS) ensures isotopic purity >98% .
Q. How can researchers verify the isotopic integrity and structural fidelity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR will show the absence of proton signals for the methyl group (δ ~2.5 ppm), while ²H NMR confirms deuterium incorporation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the [M+D]⁺ ion with a mass shift of +3 Da compared to the non-deuterated analog.
- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies deuterium enrichment, critical for metabolic tracer studies .
Advanced Research Questions
Q. How does deuterium substitution in the methylamino group influence enzymatic interactions, particularly with oxidoreductases in riboflavin biosynthesis?
- Methodological Answer : The deuterium kinetic isotope effect (DKIE) may alter reaction rates in enzymes like EC 1.1.1.302, which catalyzes reductions in riboflavin pathways.
- Experimental Design : Compare catalytic efficiency (kₐₜ/Kₘ) of the deuterated compound versus non-deuterated analogs using purified enzymes (e.g., RibD from ).
- Data Interpretation : Reduced kₐₜ values in deuterated samples suggest DKIE impacts proton transfer steps. Computational modeling (e.g., QM/MM simulations) can identify steric or electronic effects .
Q. What strategies mitigate nitrogen release inhibition during aerobic biodegradation of deuterated quinolines?
- Methodological Answer : Quinoline derivatives release NH₄⁺ during biodegradation, which inhibits nitrification. For this compound:
- Co-metabolic Degradation : Introduce Pseudomonas sp. strains capable of degrading quinolines while tolerating NH₄⁺ accumulation (up to 9.3 mg N/L, as in ).
- Polishing Steps : Combine Membrane Aerated Biofilm Reactors (MABR) with partial nitritation-anammox to convert NH₄⁺ to N₂ gas, bypassing nitrification inhibition .
Q. What advanced synthetic routes leverage AI-driven retrosynthesis for this compound?
- Methodological Answer : AI tools (e.g., Template_relevance Reaxys) predict feasible routes by analyzing databases of >10⁶ reactions.
- Retrosynthesis Workflow :
Target disconnection at the methylamino-d3 group.
Prioritize routes using deuterated intermediates (e.g., CD₃NH₂) and quinoline precursors (e.g., 6-nitroquinoline).
- Validation : Validate predicted routes with microfluidic flow reactors to optimize yield and minimize isotopic dilution .
Methodological Challenges and Contradictions
Q. How to resolve contradictions in NH₄⁺ yield data during quinoline biodegradation studies?
- Analysis : Prior studies report 40–48% NH₄⁺ yield from quinoline degradation (), but discrepancies arise due to:
- Microbial Strain Variability : Pseudomonas sp. strains differ in DNRA activity.
- Experimental Conditions : Bulk dissolved oxygen (DO) >1 mg O₂/L favors heterotrophic denitrification over DNRA, reducing NH₄⁺ accumulation.
- Resolution : Standardize DO levels (1.3±1.0 mg/L) and use metagenomics to profile microbial consortia in bioreactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
